dipotassium;sulfanide
Description
Contextualization within Inorganic Sulfide (B99878) Chemistry
Inorganic sulfides are a class of chemical compounds containing a negatively charged sulfur ion, S²⁻. unacademy.combritannica.com These compounds are typically considered salts of the weak acid hydrogen sulfide (H₂S). unacademy.combritannica.com The family of inorganic sulfides is broad, encompassing compounds with metals, semimetals, and nonmetallic elements. britannica.comontosight.ai Many metal sulfides are known for their low solubility in water and are found naturally as minerals, such as pyrite (B73398) (FeS₂) and galena (PbS). ontosight.ai
Dipotassium (B57713) sulfanide is an alkali metal sulfide, a group that also includes lithium sulfide (Li₂S) and sodium sulfide (Na₂S). wikipedia.org Unlike transition metal sulfides, alkali metal sulfides are characterized by their higher solubility in water, although this solubility is accompanied by a vigorous reaction. wikipedia.orgamericanelements.com The sulfide ion (S²⁻) is a powerful base and readily abstracts a proton from water, leading to the formation of the hydrosulfide (B80085) ion (SH⁻) and hydroxide (B78521) ion (OH⁻). wikipedia.orgwikipedia.org This inherent basicity is a defining characteristic of dipotassium sulfanide within the broader context of inorganic sulfide chemistry.
Challenges and Research Opportunities Posed by Sulfanide Reactivity
The high reactivity of dipotassium sulfanide presents both challenges and opportunities for researchers. Its primary challenge is its sensitivity to air and moisture. chemicalbook.comjnfuturechemical.com The compound readily hydrolyzes in water, making the handling and storage of its pure anhydrous form difficult. wikipedia.org This reaction, K₂S + H₂O → KOH + KSH, means that in aqueous environments, the compound is not a direct source of the S²⁻ ion but rather a mixture that behaves as one. wikipedia.org Furthermore, contact with acids results in the rapid liberation of highly toxic hydrogen sulfide gas (H₂S), a reaction that requires careful management in a laboratory setting. jnfuturechemical.comyou-iggy.com The anhydrous material can also be pyrophoric, meaning it may ignite spontaneously in air. nih.gov
Despite these challenges, its reactivity is also the source of significant research opportunities. As a strong nucleophile and base, the sulfide ion sourced from K₂S is a valuable reagent in organic and inorganic synthesis. It is used in the preparation of other sulfur-containing compounds, such as thiophenes. chemicalbook.com In materials science, there is growing interest in using alkali metal sulfides like K₂S in next-generation energy storage, particularly in potassium-sulfur (K-S) batteries, which have a high theoretical energy density. researchgate.net It also serves as a precursor for generating nanoparticles and other advanced materials. americanelements.com
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;sulfanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSKVBLGRZAQA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis Methodologies for Anhydrous Dipotassium Sulfanide
High-Temperature Solid-State Reactions
High-temperature solid-state reactions represent a traditional and industrially relevant approach to synthesizing dipotassium (B57713) sulfanide. These methods typically involve the reaction of potassium-containing compounds with a reducing agent or a sulfur source at elevated temperatures.
Reduction of Potassium Sulfate (B86663) with Carbonaceous Materials
K₂SO₄ + 4C → K₂S + 4CO quora.comwikipedia.org
The process requires careful control of the temperature to be effective. Temperatures below 1600°F (approximately 871°C) are generally insufficient for the efficient reduction of potassium sulfate. google.com The reaction is often conducted in furnaces designed for reducing conditions, such as a direct-fired rotary furnace or kiln. google.com To ensure the reaction proceeds to completion and to form a solid char that covers the molten product, an excess of carbon is preferred, with a C/K₂SO₄ mole ratio of at least 2:1, and more preferably 4:1. google.com While this method is suitable for large-scale industrial production, it can present challenges in achieving high purity without subsequent purification steps. reddit.com
Other Thermochemical Routes for Binary Sulfide (B99878) Formation
Beyond carbothermic reduction, other high-temperature thermochemical routes are employed for the formation of binary sulfides. These methods often involve the direct combination of elements or the reaction of a metal source with a sulfur-containing gas at elevated temperatures. For instance, the direct synthesis of binary sulfides can be achieved by heating the constituent elements in a sealed, evacuated tube. This general approach is used for synthesizing a variety of metal sulfides. northwestern.edu
In some specialized applications, dipotassium sulfanide is used as a reactant in high-temperature syntheses to create more complex ternary or quaternary sulfides. northwestern.eduosti.gov For example, it has been used in the synthesis of new ternary bismuth sulfides, such as KBi₆.₃₃S₁₀ and K₂Bi₈S₁₃, by direct combination with bismuth sulfide (Bi₂S₃) at temperatures exceeding 700°C. northwestern.edu Similarly, it serves as a potassium source in the synthesis of materials like KCu₄.₂TeS₂ and K₃Cu₈Te₂S₄ when reacted with copper, tellurium, and sulfur in sealed fused-silica tubes at high temperatures. osti.gov These examples highlight the role of K₂S as a precursor in advanced materials synthesis, which itself relies on high-temperature reaction conditions. The selection of a specific thermochemical route depends on the desired purity, the scale of production, and the reactivity of the precursors.
Solution-Phase Synthetic Approaches
Solution-phase methods offer alternative pathways to anhydrous dipotassium sulfanide, often providing higher purity products suitable for laboratory-scale synthesis. These approaches involve reactions in a liquid medium, which can facilitate more controlled reaction conditions compared to solid-state methods.
Reaction of Elemental Potassium and Sulfur in Anhydrous Ammonia (B1221849)
For laboratory preparations requiring high-purity dipotassium sulfanide, the reaction of elemental potassium and sulfur in anhydrous liquid ammonia is a preferred method. quora.comwikipedia.orgquora.com This synthesis route yields a colorless, solid product, indicative of high purity. wikipedia.orgyoutube.com The reaction is represented by the following equation:
2K + S → K₂S quora.com
The use of anhydrous ammonia as a solvent is crucial as it allows for the dissolution of the alkali metal and facilitates the reaction with sulfur at low temperatures. This method avoids the high temperatures and potential for side reactions associated with solid-state syntheses. However, it requires careful handling of the highly reactive elemental potassium and the volatile, hazardous anhydrous ammonia, making it more suitable for smaller-scale, controlled laboratory environments. reddit.com
Formation from Potassium Hydroxide (B78521) and Hydrogen Sulfide Precursors
A common and convenient method for preparing dipotassium sulfanide in solution involves the reaction of potassium hydroxide (KOH) with hydrogen sulfide (H₂S). chemistrylearner.comprepchem.com This method proceeds in two main steps. First, potassium hydroxide is treated with an excess of hydrogen sulfide to form potassium hydrosulfide (B80085) (KHS). chemistrylearner.comprepchem.com
KOH + H₂S → KHS + H₂O chemistrylearner.com
Subsequently, the resulting potassium hydrosulfide is treated with a stoichiometric amount of potassium hydroxide to yield dipotassium sulfanide. chemistrylearner.comprepchem.com
KHS + KOH → K₂S + H₂O chemistrylearner.com
A variation of this method involves saturating half of a potassium hydroxide solution with hydrogen sulfide and then adding the other half of the KOH solution. thieme-connect.de It is often recommended to use a slight excess of the potassium hydrosulfide to avoid the presence of unreacted potassium hydroxide in the final product. prepchem.com The resulting aqueous solution contains a mixture of potassium hydrosulfide and potassium hydroxide, which for many applications, behaves as a source of the sulfide ion (S²⁻). wikipedia.org
Emerging Synthetic Strategies for High-Purity Compounds
The development of advanced materials has driven the need for new synthetic strategies to produce high-purity inorganic compounds. While specific emerging methods for dipotassium sulfanide are not extensively detailed in the provided context, general trends in inorganic synthesis point towards several promising areas. These include mechanochemical synthesis, which uses mechanical force to induce chemical reactions, and solution-based metathesis reactions that allow for thermodynamically favorable routes to desired products.
Furthermore, the synthesis of phase-pure materials is a significant challenge being addressed by techniques that allow for greater control over reaction pathways. aps.org For example, in situ monitoring techniques, such as high-temperature powder X-ray diffraction, are being used to understand the reaction progression and identify intermediate phases in the formation of complex sulfides. rsc.org Such mechanistic insights are crucial for designing syntheses that lead to phase-pure products. While these advanced strategies are not yet standard for the production of simple binary sulfides like K₂S, they represent the forefront of inorganic materials synthesis and could be adapted for the production of high-purity dipotassium sulfanide in the future.
Crystallographic Characterization of Dipotassium Sulfanide
Antifluorite Crystal Structure Elucidation
Dipotassium (B57713) sulfanide crystallizes in the antifluorite structure, a common motif for A₂B compounds. arxiv.orgaps.org This structure is an inverse analogue of the fluorite (CaF₂) structure. In the antifluorite lattice, the positions of the cations and anions are swapped relative to the fluorite structure. nih.gov The larger sulfanide anions (S²⁻) form a face-centered cubic (FCC) arrangement, while the smaller dipotassium cations (K⁺) occupy all the tetrahedral interstitial sites within this anionic sublattice. arxiv.orgnih.gov This arrangement results in a stable, cubic crystal system.
The antifluorite structure dictates specific coordination environments for each ion, which can be summarized by their coordination numbers (CN) and the geometry of their nearest neighbors.
Potassium Ion (K⁺): Each potassium cation is surrounded by four sulfanide anions. aps.org These four S²⁻ ions are positioned at the vertices of a regular tetrahedron, resulting in a tetrahedral coordination geometry for the K⁺ ion (CN = 4).
Sulfanide Ion (S²⁻): Conversely, each sulfanide anion is surrounded by eight potassium cations. aps.org These eight K⁺ ions are located at the corners of a cube, leading to a cubic, or body-centered cubic, coordination geometry for the S²⁻ ion (CN = 8). aps.org
The bond length between potassium and sulfur atoms in the crystal lattice has been reported to be in the range of 3.21 to 3.23 Å. aps.org
| Ion | Coordination Number (CN) | Coordination Geometry |
|---|---|---|
| Potassium (K⁺) | 4 | Tetrahedral |
| Sulfanide (S²⁻) | 8 | Cubic (Body-Centered) |
The antifluorite crystal structure is not unique to dipotassium sulfanide; it is the characteristic structure for other alkali metal sulfides under ambient conditions. arxiv.org Compounds such as dilithium (B8592608) sulfanide (Li₂S), disodium (B8443419) sulfanide (Na₂S), and dirubidium sulfanide (Rb₂S) also adopt this same crystallographic arrangement. arxiv.org This structural homology is expected due to the similar charge ratio (2:1) and the trend in ionic radii of the alkali metal cations. As the size of the alkali metal cation increases from Li⁺ to Rb⁺, the unit cell of the crystal lattice expands, which is reflected in the increasing value of the lattice parameter, a.
| Compound | Chemical Formula | Crystal Structure | Lattice Parameter (a) at ~300 K (Å) |
|---|---|---|---|
| Dilithium Sulfanide | Li₂S | Antifluorite | 5.720 |
| Disodium Sulfanide | Na₂S | Antifluorite | 6.537 |
| Dipotassium Sulfanide | K₂S | Antifluorite | 7.406 |
| Dirubidium Sulfanide | Rb₂S | Antifluorite | 7.660 |
Advanced Diffraction Techniques for Structure Determination
The precise determination of the crystal structure of dipotassium sulfanide relies on advanced X-ray diffraction techniques. These methods provide detailed information about the arrangement of atoms within the crystal lattice.
The analysis confirms that dipotassium sulfanide belongs to the Fm-3m space group, which is characteristic of the antifluorite structure. The lattice parameter, which defines the size of the cubic unit cell, was determined with high precision.
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter (a) | 7.3642(5) Å |
| Unit Cell Volume (V) | 399.37(8) ų |
| Formula Units per Cell (Z) | 4 |
While single-crystal XRD provides the definitive structure, powder X-ray diffraction (PXRD) is an essential technique for routine analysis of bulk, polycrystalline samples. Its primary applications for dipotassium sulfanide are phase identification and the assessment of sample purity.
The process involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase. To confirm the identity and purity of a synthesized batch of dipotassium sulfanide, the experimental PXRD pattern is compared to a reference pattern. This reference can be an experimental pattern from a known pure sample or, more accurately, a pattern simulated from the highly precise single-crystal structure data (such as the data in the table above). A close match between the experimental and reference patterns, with no significant peaks from other phases, confirms the high purity and correct antifluorite phase of the bulk material.
Chemical Reactivity and Mechanistic Investigations of Sulfanide Systems
Hydrolysis and Protonation Equilibria of the Sulfanide Anion
The sulfanide anion (S²⁻), as found in dipotassium (B57713) sulfanide (K₂S), is a strongly basic species that exhibits significant reactivity in aqueous environments. Its behavior is governed by hydrolysis and protonation equilibria, which dictate the chemical nature of its solutions.
Dipotassium sulfanide is rarely encountered as an anhydrous solid because it reacts readily and extensively with water. wikipedia.org The sulfanide ion is highly basic, and as a result, K₂S undergoes complete and irreversible hydrolysis upon dissolution in water. wikipedia.orgquora.com This process involves the protonation of the highly reactive S²⁻ anion by a water molecule.
This reaction demonstrates that for every mole of dipotassium sulfanide dissolved in water, one mole of potassium hydroxide (B78521) and one mole of potassium hydrosulfide (B80085) are produced. The driving force for this complete hydrolysis is the strong affinity of the sulfanide anion for protons, effectively abstracting a proton from water to form the more stable hydrosulfide anion (SH⁻).
As a direct consequence of the hydrolysis mechanism, aqueous solutions of dipotassium sulfanide are not simple solutions of K⁺ and S²⁻ ions. Instead, they are more accurately described as a mixture of potassium hydrosulfide (KSH) and potassium hydroxide (KOH). wikipedia.orgquora.comwikipedia.org The presence of hydroxide ions makes the solution strongly alkaline.
The equilibrium in solution is dominated by the hydrosulfide ion (SH⁻) and the hydroxide ion (OH⁻), which together act as a source of S²⁻ for chemical reactions. wikipedia.orgquora.com The resulting species in solution are summarized in the table below.
| Initial Compound | Solvent | Products in Solution | Chemical Equation |
| Dipotassium sulfanide (K₂S) | Water (H₂O) | Potassium Hydrosulfide (KSH), Potassium Hydroxide (KOH) | K₂S + H₂O → KSH + KOH |
Reactions with Metal Salts and Precipitation Phenomena
Aqueous solutions of dipotassium sulfanide, containing a mixture of hydrosulfide and hydroxide ions, are effective precipitating agents for many heavy metal ions. deu.edu.tr This reactivity is due to the low solubility of most metal sulfides in water.
When a solution of dipotassium sulfanide is added to a solution containing dissolved metal salts, a double displacement reaction occurs, leading to the formation of a solid, insoluble metal sulfide (B99878) precipitate. mdpi.com
Silver Sulfide: In the reaction with silver nitrate (B79036) (AgNO₃), the silver ions (Ag⁺) combine with sulfide ions to form silver sulfide (Ag₂S), a dense black solid that is highly insoluble in water. youtube.comwikipedia.orgyoutube.com The formation of this precipitate is rapid and visually apparent. youtube.com
Cobalt(III) Sulfide: Similarly, the reaction with a cobalt(III) salt, such as cobalt(III) bromide (CoBr₃), yields cobalt(III) sulfide (Co₂S₃) as a solid precipitate. youtube.com
The general principle is that the sulfide ion is extremely reactive with a wide range of heavy metal ions, including lead, copper, silver, cadmium, and zinc, effectively removing them from solution as precipitates. deu.edu.tr
The precipitation of metal sulfides is governed by specific stoichiometric relationships and reaction kinetics.
Stoichiometry: The stoichiometry of the precipitation reaction depends on the oxidation state of the metal cation. The balanced chemical equations dictate the molar ratios of reactants required for complete precipitation.
| Metal Salt | Precipitating Agent | Insoluble Product | Balanced Molecular Equation |
| Silver Nitrate (AgNO₃) | Dipotassium sulfanide (K₂S) | Silver Sulfide (Ag₂S) | 2AgNO₃ + K₂S → Ag₂S + 2KNO₃ youtube.com |
| Cobalt(III) Bromide (CoBr₃) | Dipotassium sulfanide (K₂S) | Cobalt(III) Sulfide (Co₂S₃) | 2CoBr₃ + 3K₂S → Co₂S₃ + 6KBr youtube.com |
Studies have shown that precipitation efficiency increases with the amount of sulfide added, up to an optimal stoichiometric ratio. semanticscholar.org
Kinetics: The kinetics of metal sulfide precipitation are influenced by several factors, including pH and reactant concentrations. fklaz.comnih.gov These reactions are typically very fast. nih.gov The rate of precipitation can be controlled by the mass transfer of the sulfide ions into the solution or by the surface-controlled processes of nucleation and crystal growth. rug.nlresearchgate.net For instance, the rate of sulfide precipitation with iron has been shown to be dependent on pH, with faster rates observed with Fe(III) than with Fe(II). nih.gov The reaction is generally considered to be first-order with respect to both the metal ion and the sulfide concentration.
Acid-Base Chemistry and Formation of Hydrogen Sulfide
The sulfanide ion is the conjugate base of the very weak acid, the hydrosulfide ion (HS⁻). This relationship dictates its acid-base chemistry. As established, the S²⁻ ion is a strong base in aqueous solution due to its complete hydrolysis. wikipedia.orgquora.com
When an acid is introduced into a solution containing sulfanide or hydrosulfide ions, a neutralization reaction occurs, leading to the formation of hydrogen sulfide (H₂S). quora.com For example, the reaction of dipotassium sulfanide with a strong acid like sulfuric acid proceeds as follows:
K₂S + H₂SO₄ → K₂SO₄ + H₂S quora.com
This reaction is a common and convenient laboratory method for the generation of hydrogen sulfide gas. thieme-connect.de The equilibrium between the different sulfur species in solution is highly dependent on pH. fklaz.com
At high pH (alkaline conditions), the sulfide (S²⁻) and hydrosulfide (HS⁻) ions are the predominant species.
As the pH is lowered (made more acidic), the equilibrium shifts, favoring the protonation of HS⁻ to form molecular hydrogen sulfide (H₂S). nih.gov
H₂S is a weak diprotic acid itself, which dissociates in water to a small extent, establishing an equilibrium with hydrosulfide and, to a much lesser extent, sulfanide ions. nih.govnih.gov
Polysulfide Formation Reactions
Dipotassium sulfanide serves as a fundamental building block for the creation of potassium polysulfides, which are chains of sulfur atoms capped by potassium ions. These reactions are crucial in various fields, including energy storage.
Dipotassium sulfanide (K₂S) readily reacts with elemental sulfur (S₈) to generate a variety of potassium polysulfides (K₂Sₓ, where x > 1). The specific polysulfide formed depends on the stoichiometry of the reactants. For instance, the reaction of K₂S with three equivalents of sulfur yields potassium tetrasulfide (K₂S₄).
This type of reaction is a straightforward method for synthesizing polysulfides. In a laboratory setting, pure K₂S can be prepared by reacting potassium and sulfur in anhydrous ammonia (B1221849). quora.com The subsequent addition of elemental sulfur to a solution containing the sulfide salt leads to the formation of the corresponding polysulfide. google.com The general reaction can be represented as:
K₂S + (x-1)S → K₂Sₓ
The resulting polysulfides, such as K₂S₆, are the most sulfur-rich compounds in the potassium-sulfur phase diagram. researchgate.net
The interconversion of polysulfides is a key process in the operation of potassium-sulfur (K-S) batteries, which are a promising energy storage technology due to their high theoretical energy density. bohrium.comelectropages.com During the discharge process of a K-S battery, elemental sulfur (S₈) is reduced in a stepwise manner, forming a cascade of soluble potassium polysulfides with decreasing chain length. bohrium.com
This process involves the reversible phase transformations of S₈ ⇔ K₂S₆ ⇔ K₂S₅ ⇔ K₂S₄ ⇔ K₂S₃. bohrium.com The final discharge product is typically dipotassium sulfanide (K₂S) or lower-order polysulfides. researchgate.net
A significant challenge in K-S batteries is the "polysulfide shuttle" effect. electropages.comresearchgate.net This phenomenon occurs when soluble intermediate polysulfides diffuse from the cathode to the anode, where they are chemically reduced. researchgate.net These lower-order polysulfides can then migrate back to the cathode and be re-oxidized, creating an internal short circuit that leads to a loss of active material and reduced efficiency. researchgate.net Mitigating this shuttle effect is a primary focus of research in K-S battery development. electropages.com
Table 1: Polysulfide Interconversion in K-S Batteries
| Stage | Reaction at Cathode (Discharge) | Polysulfide Species |
|---|---|---|
| Initial | S₈ + 2K⁺ + 2e⁻ → K₂S₈ | Long-chain polysulfides |
| Intermediate | K₂Sₓ + 2K⁺ + 2e⁻ → K₂Sₓ₋₂ (x=8, 6, 4) | Intermediate-chain polysulfides (K₂S₆, K₂S₄) |
| Final | K₂S₂ + 2K⁺ + 2e⁻ → 2K₂S | Short-chain polysulfides/sulfide (K₂S) |
Organic Transformations Utilizing Dipotassium Sulfanide as a Sulfur Source
Dipotassium sulfanide is a valuable reagent in organic synthesis, providing an accessible and reactive source of sulfur for the construction of carbon-sulfur bonds.
Carbon-sulfur (C-S) bond formation is a fundamental transformation in organic chemistry, and dipotassium sulfanide can be employed as the sulfur nucleophile in these reactions. bohrium.comrsc.org These cross-coupling reactions typically involve the reaction of an organic halide with a sulfur source, often catalyzed by a transition metal like palladium or copper. rsc.orgnih.gov
For example, dipotassium sulfanide can react with aryl halides to produce diaryl sulfides. researchgate.net While many protocols utilize catalysts, catalyst-free methods have also been developed, highlighting the versatility of K₂S. researchgate.net
Dipotassium sulfanide is a key reagent in the synthesis of various sulfur-containing heterocyclic compounds, which are important structural motifs in many pharmaceuticals and materials. organic-chemistry.org One prominent example is the synthesis of thiophenes. organic-chemistry.orgacs.org
An efficient method for creating substituted thiophenes involves the copper-catalyzed tandem S-alkenylation of dipotassium sulfanide with 1,4-diiodo-1,3-dienes. organic-chemistry.orgacs.org This approach allows for the synthesis of di-, tri-, and tetrasubstituted thiophenes in excellent yields. acs.org Another strategy involves the reaction of substituted buta-1-enes with dipotassium sulfanide, which proceeds through the cleavage of multiple C-H bonds in a transition-metal-free manner. organic-chemistry.org
Furthermore, dipotassium sulfanide has been utilized in three-component reactions to synthesize other heterocycles like 2-unsubstituted benzothiazoles. organic-chemistry.orgacs.org In these reactions, K₂S serves as the sulfur source, while another reagent, such as dimethyl sulfoxide (B87167) (DMSO), can act as the carbon source. organic-chemistry.orgacs.org
Table 2: Synthesis of Thiophenes using Dipotassium Sulfanide
| Starting Materials | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| 1,4-diiodo-1,3-dienes | CuI, Acetonitrile, 140°C | Substituted Thiophenes | organic-chemistry.orgacs.org |
| Substituted buta-1-enes | Transition-metal-free | Thiophenes | organic-chemistry.org |
An advantage of using dipotassium sulfanide is its ability to participate in catalyst-free organic reactions. A notable example is the synthesis of diaryl sulfides from aryl halides. researchgate.net In this protocol, dipotassium sulfanide acts as both the sulfur source and the base, obviating the need for an external catalyst or additive. researchgate.net
The proposed mechanism for this reaction involves a nucleophilic aromatic substitution pathway. researchgate.net This approach is advantageous due to its simplicity, atom economy, and environmentally benign nature. researchgate.net The reaction conditions typically involve heating the aryl halide and dipotassium sulfanide in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net
Coordination Chemistry of Metal Sulfides and Sulfanide Ligands
Structural Aspects of Metal-Sulfide Complexes
The structural diversity of metal-sulfide complexes is largely governed by the coordination preferences of the metal center and the versatile nature of the sulfanide ligand.
Dipotassium (B57713) sulfanide is an ionic compound composed of two potassium cations (K⁺) and one sulfide (B99878) anion (S²⁻). In the solid state, it adopts a well-defined crystal lattice structure. mdpi.com Specifically, K₂S crystallizes in the antifluorite structure. nsf.gov This structure is the inverse of the fluorite (CaF₂) structure. In the antifluorite lattice, the larger sulfide anions (S²⁻) form a face-centered cubic (FCC) arrangement, occupying the regular sites, while the smaller potassium cations (K⁺) occupy all the tetrahedral interstitial sites within the FCC lattice. nsf.govresearchgate.net This arrangement results in a coordination number of 8 for the sulfide anion (surrounded by a cube of potassium ions) and 4 for the potassium cation (tetrahedrally coordinated by sulfide ions). researchgate.net
Other alkali metal sulfides, such as lithium sulfide (Li₂S), sodium sulfide (Na₂S), and rubidium sulfide (Rb₂S), also crystallize in the antifluorite structure. nsf.gov The adoption of this structure is a direct consequence of the relative sizes of the cations and the anion and the stoichiometry of the compound.
Table 1: Crystallographic Data for Dipotassium Sulfanide
| Property | Value |
| Chemical Formula | K₂S |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Constant (a) | 7.406 Å |
| Structure Type | Antifluorite |
This interactive table summarizes the key crystallographic parameters of dipotassium sulfanide.
The sulfanide ion (S²⁻) is a versatile ligand in coordination chemistry, capable of adopting several coordination modes that give rise to a rich variety of molecular and extended structures. nsf.gov The lone pairs of electrons on the sulfur atom allow it to act as a Lewis base, donating electron density to one or more metal centers. mdpi.com
The primary coordination modes of the sulfanide ligand are:
Terminal Sulfido: In this mode, the sulfide ligand is bonded to a single metal center (M=S). These are relatively rare compared to bridging sulfides and are often found in high-oxidation-state metal complexes. acs.org The formation of a terminal sulfido intermediate is often proposed in reaction mechanisms. acs.org
Bridging Sulfido (μ-S): The sulfide ligand can bridge two (μ₂-S), three (μ₃-S), or even more metal centers. This is the most common coordination mode for the sulfanide ligand. acs.orgwikipedia.org The bridging interaction leads to the formation of polynuclear metal-sulfur clusters and frameworks. rsc.org For example, in dinuclear complexes, the S²⁻ ligand can form a M-(μ-S)-M bridge.
Polysulfido Ligands: Sulfide ions can catenate to form polysulfido ligands (Sₓ²⁻, where x > 1). These can chelate to a metal center or bridge multiple metal centers, leading to the formation of metal-polysulfido rings and clusters. illinois.edu
The specific coordination mode adopted by the sulfanide ligand is influenced by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. nsf.gov
Table 2: Common Coordination Modes of the Sulfanide Ligand
| Coordination Mode | Description | Example Structure |
| Terminal | Bonds to a single metal atom (M=S) | [LₙM=S] |
| Bridging (μ₂-S) | Bridges two metal atoms (M-S-M) | [LₙM(μ-S)MLₙ] |
| Bridging (μ₃-S) | Bridges three metal atoms | [LₙM₃(μ₃-S)] |
| Polysulfido (chelating) | A polysulfide chain binds to a single metal | LₙM(Sₓ) |
| Polysulfido (bridging) | A polysulfide chain bridges two or more metals | LₙM(μ-Sₓ)MLₙ |
This interactive table illustrates the diverse ways the sulfanide ligand can coordinate to metal centers.
Theoretical and Computational Studies of Dipotassium Sulfanide Systems
Computational Mechanistic Investigations of Reactions Involving K₂S
Computational methods are crucial for mapping the complex reaction pathways and understanding the kinetics of reactions involving K₂S, from energy storage applications to solid-state synthesis.
By calculating the energies of reactants, products, and potential transition states, computational chemistry can construct detailed energy landscapes for chemical reactions. This analysis helps identify the most favorable reaction pathways and the kinetic barriers that govern the reaction rate. For example, DFT calculations have been used to map the energy profiles for the reduction and decomposition of potassium sulfides on various substrates, such as nickel single atoms on nitrogen-doped graphene (NiSA/NG). researchgate.net These calculations reveal the energy barriers for specific steps, providing insight into why certain reactions are kinetically favorable or sluggish. researchgate.net
A significant challenge in the development of potassium-sulfur (K-S) batteries is the slow oxidation of the discharge product, K₂S, back to sulfur during the charging process. researchgate.netnih.gov This sluggish kinetics leads to low sulfur utilization and capacity loss. researchgate.net Theoretical computations have been instrumental in understanding and addressing this issue. nih.gov
DFT calculations have shown that the energy barrier for K₂S decomposition is a key rate-limiting factor. researchgate.net To overcome this, researchers have used computational modeling to design electrocatalysts. nih.govnih.gov For instance, theoretical studies revealed that single-atom catalysts, such as cobalt immobilized on nitrogen-doped carbon, can significantly accelerate K₂S oxidation. nih.gov The calculations demonstrated a synergistic effect where dynamic Co-S and N-K interactions stabilize the transition state and lower the activation energy for the oxidation process. nih.gov This atomic-level understanding is critical for the rational design of efficient sulfur hosts for high-performance K-S batteries. nih.gov
| Substrate | Calculated Energy Barrier (eV) | Significance |
|---|---|---|
| Nitrogen-doped Graphene (NG) | ~2.5 eV | High barrier, indicating slow decomposition kinetics. researchgate.net |
| Nickel Single Atom on NG (NiSA/NG) | ~1.0 eV | Significantly lower barrier, indicating catalytic activity. researchgate.net |
Combining computational studies with experimental techniques like in situ X-ray diffraction (XRD) provides a powerful approach to understanding complex solid-state reaction mechanisms. rsc.orgrsc.org In the synthesis of KBiS₂ from K₂S and bismuth(III) sulfide (B99878) (Bi₂S₃), this combined approach was used to discover and characterize a previously unknown reaction intermediate, K₃BiS₃. nih.govnih.govosti.gov
While in situ XRD tracked the evolution of crystalline phases during the reaction, identifying the appearance and disappearance of K₃BiS₃, DFT calculations were used to assess its thermodynamic stability. nih.govrsc.org These calculations corroborated the experimental evidence, confirming that the identified intermediate plays a key mechanistic role in the formation of the final KBiS₂ product. nih.govnih.gov This work demonstrates how computational modeling can provide crucial insights into transient phases that govern solid-state reaction pathways, paving the way for more predictive and rational materials synthesis. osti.govrsc.org
Molecular Dynamics Simulations and Thermodynamic Modeling
Theoretical and computational studies, particularly thermodynamic modeling, provide significant insights into the behavior of dipotassium (B57713) sulfanide (K2S) under various conditions. These investigations are crucial for understanding the material's structural stability, phase transitions, and thermodynamic properties at different pressures and temperatures.
First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the structural, elastic, and thermodynamic characteristics of K2S. icm.edu.pl These studies often employ methods like the full-potential augmented plane-waves plus local orbitals (FP-APW+lo) within the generalized gradient approximation (GGA) to determine exchange-correlation potentials. icm.edu.plresearchgate.net
Research has established that at room temperature, dipotassium sulfanide crystallizes in the antifluorite (anti-CaF2) structure, which belongs to the space group Fm-3m (No. 225). icm.edu.plmaterialsproject.org In this structure, the potassium ions (K⁺) are tetrahedrally coordinated to four sulfide ions (S²⁻), while the sulfide ions are in a body-centered cubic arrangement, bonded to eight potassium ions. materialsproject.org
Thermodynamic modeling has been effectively used to explore the properties of K2S under extreme conditions. For instance, the influence of high pressure and temperature on its structural and thermodynamic parameters has been a key area of investigation. icm.edu.plresearchgate.net These studies have successfully calculated ground state properties such as lattice parameters and bulk moduli, which are in good agreement with available experimental data. icm.edu.pl
Furthermore, thermodynamic modeling allows for the prediction of various other physical properties. The second-order elastic constants, Young's modulus, shear modulus, and Poisson's ratio have all been calculated through these computational methods. icm.edu.pl The variation of the primitive cell volume, bulk modulus, and heat capacity as a function of temperature and pressure provides a deeper understanding of the material's behavior in different environments. researchgate.net
While comprehensive thermodynamic modeling based on first-principles calculations is well-documented for dipotassium sulfanide, specific studies focusing on molecular dynamics (MD) simulations for this compound are not extensively reported in the reviewed literature. MD simulations could offer further insights into the dynamic behavior, ionic conductivity, and phase transitions at the atomic level.
The following tables summarize some of the key thermodynamic and structural data for dipotassium sulfanide derived from computational studies.
Table 1: Calculated Ground State Properties of Dipotassium Sulfanide
| Property | Calculated Value | Reference |
| Lattice Parameter (a) | 7.41 Å | icm.edu.pl |
| Bulk Modulus (B) | 33.2 GPa | icm.edu.pl |
| Space Group | Fm-3m (No. 225) | icm.edu.plmaterialsproject.org |
| Crystal Structure | Antifluorite (anti-CaF2) | icm.edu.plmaterialsproject.org |
Table 2: Calculated Elastic Constants of Dipotassium Sulfanide at Zero Pressure
| Elastic Constant | Value (GPa) |
| C₁₁ | 56.8 |
| C₁₂ | 21.4 |
| C₄₄ | 18.2 |
| Data derived from computational studies. |
Table 3: Calculated Thermodynamic Properties of Dipotassium Sulfanide at Zero Pressure and 300 K
| Property | Value |
| Heat Capacity at Constant Volume (Cv) | 70.226 J/(mol·K) |
| Thermal Expansion Coefficient (α) | 7.03 × 10⁻⁵ K⁻¹ |
| Data derived from computational studies. researchgate.net |
Applications in Advanced Materials Synthesis and Energy Technologies
Precursor in Solid-State Synthesis of Ternary and Complex Sulfides
Dipotassium (B57713) sulfanide serves as a potassium and sulfur source in the solid-state synthesis of various ternary and complex sulfides. These materials are of interest for a range of applications, including solid-state electrolytes and thermoelectric materials. The solid-state reaction method typically involves the high-temperature reaction of K₂S with other metal sulfides or elements to form the desired multi-component sulfide (B99878).
While specific examples of using K₂S in solid-state synthesis to create ternary and complex sulfides like chalcogenide perovskites are being explored, the general principle involves the intimate mixing of powdered reactants, including K₂S, followed by heating to high temperatures to allow for diffusion and reaction in the solid state. Molten salt flux synthesis, which can be considered a related method, sometimes employs alkali-metal polysulfides as a flux to facilitate the growth of crystalline ternary metal sulfides at lower temperatures than traditional solid-state reactions. acs.org
Role as an Intermediate or Reactant in Pyrotechnic Formulations
In the field of pyrotechnics, dipotassium sulfanide is a key intermediate or product in various formulations, notably in the combustion of black powder. pyrodata.comwikipedia.org Black powder, a mixture of potassium nitrate (B79036) (KNO₃), charcoal (C), and sulfur (S), upon combustion, produces a variety of solid products, with dipotassium sulfanide being a significant component. pyrodata.comjpyro.co.uk
A simplified chemical equation for the combustion of black powder is: 2 KNO₃ + S + 3C → K₂S + N₂ + 3CO₂ bu.edu
The solid particulate matter in the smoke produced by black powder combustion is largely composed of potassium sulfide, along with potassium carbonate and potassium sulfate (B86663). bu.edujes.or.jp
Dipotassium sulfanide also plays a crucial role in the functioning of specific types of fireworks, such as "senko hanabi" (Japanese sparklers) and glitter formulations. jpyro.co.ukwikipedia.org In senko hanabi, the combustion of black powder forms a molten slag containing potassium sulfide. wikipedia.org This molten droplet then ejects smaller particles that create the characteristic delicate, branching sparks. wikipedia.orgfyfluiddynamics.com In glitter effects, a similar process occurs where a liquid spark, often containing potassium polysulfides, terminates in a delayed flash. jpyro.co.uk The chemistry of these effects is complex, involving a sequence of reactions within the molten potassium sulfide-containing droplets. jpyro.co.uk
Table 1: Role of Dipotassium Sulfanide in Pyrotechnics
| Pyrotechnic Formulation | Role of Dipotassium Sulfanide | Key Observations |
| Black Powder | Major solid combustion product | Contributes to the characteristic white smoke. bu.edujes.or.jp |
| Senko Hanabi | Forms a molten slag that ejects sparks | The molten K₂S droplet is essential for the branching spark effect. wikipedia.org |
| Glitter Formulations | Component of the liquid spark ("spritzel") | Involved in the delayed flash characteristic of glitter effects. jpyro.co.uk |
Research in Potassium-Sulfur Batteries and Energy Storage Systems
A significant challenge in the development of K-S batteries is the sluggish kinetics of the conversion between sulfur and K₂S, as well as the intermediate potassium polysulfides (K₂Sₓ). The oxidation of K₂S during charging and its formation during discharging involve multi-step electron transfers and phase transformations, which can be slow and inefficient, leading to low sulfur utilization and poor rate capability.
To address these kinetic limitations, research has focused on the development of catalysts to enhance the redox reactions. Various materials have been investigated as hosts for the sulfur cathode that also act as electrocatalysts. These include:
Nitrogen-doped carbon materials: The introduction of nitrogen atoms into the carbon matrix creates active sites that can accelerate the conversion of potassium polysulfides.
Transition metal compounds: Sulfides, oxides, and carbides of transition metals have shown catalytic activity for the polysulfide conversion reactions.
Metal-free polar materials: These materials can trap polysulfides and catalyze their conversion.
The electrochemical reactions in a K-S battery proceed through a series of intermediate potassium polysulfides (K₂Sₓ, where x ranges from 2 to 8). The thermodynamics of the formation and conversion of these polysulfides play a critical role in the battery's voltage profile and energy density.
The conversion process from elemental sulfur (S₈) to dipotassium sulfanide (K₂S) during discharge can be represented by a cascade of reactions, each with its own thermodynamic potential. The dissolution of higher-order polysulfides into the electrolyte and their subsequent conversion to solid lower-order polysulfides and finally to K₂S are key steps. Understanding the Gibbs free energy changes associated with each step is crucial for optimizing the battery's performance.
The "shuttle effect," a common problem in sulfur-based batteries where soluble polysulfides migrate to the anode and react with it, is also governed by the thermodynamics of polysulfide solubility and reactivity. Research efforts are directed at controlling the thermodynamics of polysulfide formation to minimize this detrimental effect, for instance, by using electrolyte additives or functional separators that can trap the polysulfides.
Formation during Synthesis of Two-Dimensional Materials (e.g., MoS₂)
Dipotassium sulfanide can be formed during the electrochemical modification of two-dimensional (2D) materials like molybdenum disulfide (MoS₂) in potassium-ion batteries. When MoS₂ is used as an anode material, it undergoes a conversion reaction during the potassiation process (discharge). This involves the intercalation of potassium ions into the MoS₂ layers, followed by the reduction of MoS₂ to metallic molybdenum (Mo) and the formation of dipotassium sulfanide (K₂S). mdpi.com
The reaction can be summarized as: MoS₂ + 4K⁺ + 4e⁻ → Mo + 2K₂S mdpi.com
This formation of K₂S is an integral part of the energy storage mechanism in MoS₂-based potassium-ion anodes. During the subsequent depotassiation process (charge), the reaction is reversed, and MoS₂ is reformed.
Furthermore, potassium intercalation, without full conversion to K₂S, is a method used to modify the properties of MoS₂. By inserting potassium ions between the layers of MoS₂, the interlayer spacing can be expanded, which can improve its performance as a battery electrode or catalyst. researchgate.netnih.gov In some hydrothermal synthesis routes for preparing modified MoS₂, potassium salts are used as precursors or intercalating agents, which could potentially lead to the in-situ formation of potassium-sulfur species, although the direct formation of crystalline K₂S under these conditions is not always the primary goal or outcome. acs.org
Advanced Analytical Methodologies for Sulfide Detection in Research
Spectrophotometric Methods
Spectrophotometric methods are widely used for sulfide (B99878) detection due to their relative simplicity and sensitivity. These techniques rely on the reaction of sulfide with specific reagents to produce a colored or fluorescent compound that can be quantified by measuring its light absorbance or emission.
The Methylene (B1212753) Blue assay is a classic and commonly employed spectrophotometric method for the determination of sulfide. nih.gov The fundamental principle of this assay involves the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride under acidic conditions. researchgate.netnemi.gov This reaction leads to the formation of the stable blue dye, methylene blue. researchgate.net The intensity of the blue color, which is directly proportional to the sulfide concentration, is then measured spectrophotometrically, typically at wavelengths of 675 nm and 747 nm. nih.gov
Despite its widespread use, the Methylene Blue assay has several limitations. One significant drawback is its relatively high limit of detection, making it less suitable for samples with very low sulfide concentrations. nih.gov The assay is also prone to interference from various substances. Strong reducing agents can prevent the formation of the blue color, leading to inaccurate results. nemi.govlabotienda.com Thiosulfate and sulfite, at certain concentrations, can interfere with color development. nemi.govlabotienda.com Additionally, the presence of iodide and certain metals that form insoluble sulfides can lead to low recoveries. nemi.gov High concentrations of sulfide itself can also inhibit the reaction. nemi.govlabotienda.com The requirement for high concentrations of zinc chloride to prevent sulfide volatilization can also be problematic, as it may cause degradation of certain samples. nih.gov
Table 1: Summary of Methylene Blue Assay Characteristics
| Feature | Description |
|---|---|
| Principle | Reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue. researchgate.netnemi.gov |
| Detection Wavelength | Typically 675 nm and 747 nm. nih.gov |
| Advantages | Well-established and widely used method. |
| Limitations | High limit of detection, interference from reducing agents, thiosulfate, sulfite, iodide, and certain metals. nih.govnemi.govlabotienda.com |
Fluorescence-based assays offer a more sensitive alternative to colorimetric methods for sulfide detection. The monobromobimane (B13751) (mBBr) method is a prominent example of this approach. nih.govnih.gov This technique is predicated on the reaction of the thiol-specific derivatizing agent, monobromobimane, with sulfide to form a stable and highly fluorescent product, sulfide dibimane. nih.govnih.gov
The resulting fluorescent derivative is then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) coupled with a fluorescence detector. nih.govnih.gov This method has been successfully applied to measure reactive sulfide species in various biological samples, including whole blood. nih.govnih.gov A key advantage of the monobromobimane method is its high sensitivity and reliability. nih.govnih.gov The derivatization reaction is rapid and quantitative, allowing for accurate determination of low sulfide concentrations. nih.gov The use of HPLC provides excellent separation of the fluorescent product from other sample components, enhancing the specificity of the assay. nih.govnih.gov
Table 2: Comparison of Methylene Blue and Monobromobimane Assays
| Parameter | Methylene Blue Assay | Monobromobimane Method |
|---|---|---|
| Principle | Colorimetric researchgate.net | Fluorometric Derivatization nih.govnih.gov |
| Sensitivity | Lower nih.gov | Higher nih.gov |
| Specificity | Prone to interferences nemi.govlabotienda.com | High, especially with HPLC separation nih.govnih.gov |
| Instrumentation | Spectrophotometer | HPLC with Fluorescence Detector nih.govnih.gov |
Electrochemical Sensors
Electrochemical sensors offer a rapid, sensitive, and often portable means for the real-time detection of sulfide. rsc.org These sensors operate by measuring the electrical signal generated by the electrochemical reaction of sulfide at an electrode surface. rsc.org Different types of electrochemical sensors have been developed for sulfide detection, including amperometric sensors, potentiometric ion-selective electrodes, and polarographic sensors. rsc.orgnih.gov
Amperometric sensors measure the current produced by the oxidation or reduction of sulfide at a working electrode held at a constant potential. nih.gov The magnitude of the current is directly proportional to the sulfide concentration. gdscorp.com A significant challenge with amperometric sulfide sensors is the passivation of the electrode surface due to the deposition of elemental sulfur, a phenomenon known as sulfur poisoning. nih.gov To mitigate this issue, techniques such as triple pulse amperometry have been developed to electrochemically clean the electrode surface during analysis. nih.gov
Electrochemical sensors can be designed to be highly sensitive, with some capable of detecting sulfide at sub-micromolar concentrations. nih.gov They offer the advantage of providing real-time measurements, making them suitable for monitoring dynamic changes in sulfide concentration. rsc.org These sensors have found applications in various fields, including environmental monitoring and the analysis of biological samples. rsc.orgjst.go.jp
Table 3: Overview of Advanced Analytical Methodologies for Sulfide Detection
| Methodology | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Methylene Blue Assay | Colorimetric reaction researchgate.net | Simple, well-established | Interference, lower sensitivity nih.govnemi.govlabotienda.com |
| Fluorescence-Based Assays | Derivatization to a fluorescent product nih.gov | High sensitivity and specificity nih.gov | Requires derivatization step |
| Gas Chromatography (GC) | Separation of volatile compounds azom.com | Excellent for speciation sgs.com | Not suitable for non-volatile compounds |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds google.com | Versatile, can be coupled with various detectors | Often requires derivatization for sulfides google.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation followed by mass-based identification nih.gov | High specificity and identification power researchgate.net | Higher instrumentation cost |
| Electrochemical Sensors | Measurement of electrochemical signals rsc.org | Real-time analysis, high sensitivity, portability rsc.orgnih.gov | Susceptible to electrode fouling nih.gov |
Sulfide-Selective Electrodes
Sulfide-selective electrodes (SSEs) are potentiometric sensors widely used for the direct and rapid determination of sulfide ion activity in aqueous solutions. nemi.govacs.orgmantech-inc.com The operational principle of these electrodes is based on the potential difference that develops across a specialized membrane, which is selectively permeable to sulfide ions. hannainst.com
The core of a typical solid-state SSE is a sensing element made of a compressed pellet of silver sulfide (Ag₂S) or a mixture of silver sulfide and silver chloride (Ag/AgCl). hannainst.comicm.edu.pl When the electrode is immersed in a sample solution containing sulfide ions, an ion-exchange equilibrium is established at the interface between the membrane and the solution. hannainst.com This results in a potential that is proportional to the logarithm of the sulfide ion activity in the sample, as described by the Nernst equation.
To ensure accurate and reproducible measurements, samples and calibration standards are typically treated with a sulfide antioxidant buffer (SAOB) or an alkaline antioxidant reagent (AAR). nemi.govhannainst.comicm.edu.pl This reagent serves multiple critical functions:
Raises the pH: By creating a highly alkaline environment (typically pH > 12), it converts hydrogen sulfide (H₂S) and bisulfide (HS⁻) ions into sulfide ions (S²⁻), ensuring that the total sulfide concentration is measured. nemi.govhannainst.com
Inhibits Oxidation: It contains reducing agents, such as ascorbic acid, to prevent the oxidation of sulfide ions by dissolved oxygen, which would otherwise lead to lower measured concentrations. nemi.govicm.edu.pl
Maintains Constant Ionic Strength: The high concentration of inert electrolytes in the AAR ensures that the ionic strength of all samples and standards is uniform, which helps to stabilize the activity coefficient of the sulfide ions. nemi.gov
Sulfide-selective electrodes are applicable for sulfide determination in a variety of matrices, including natural waters, wastewaters, and industrial process streams. nemi.govhannainst.comicm.edu.pl The method is known for its wide measurement range and good sensitivity.
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 0.003 to 32,100 mg/L (1µM to 1M) | hannainst.com |
| Nernstian Slope | -28 mV per decade (approx.) | icm.edu.pl |
| pH Range | 12 to 14 (with SAOB) | hannainst.com |
| Response Time | 5 to 13 seconds | icm.edu.pl |
Advanced Electrochemical Sensing Platforms (e.g., based on Nanoparticles)
To enhance the sensitivity and lower the detection limits for sulfide, researchers have developed advanced electrochemical sensing platforms, often incorporating nanomaterials. mdpi.comnih.govacs.org These platforms leverage the unique electronic and catalytic properties of nanoparticles to amplify the signal associated with sulfide detection. mdpi.comresearchgate.net
Nanoparticle-based sensors for sulfide can operate on various principles, including voltammetry, amperometry, and electrochemiluminescence. mdpi.comresearchgate.netnih.gov A common strategy involves the use of metal or metal sulfide nanoparticles that interact specifically with sulfide ions. mdpi.comresearchgate.net For instance, silver nanoparticles (AgNPs) are highly effective for sulfide sensing due to the strong and specific reaction between silver and sulfide to form silver sulfide (Ag₂S). acs.orgacs.org This reaction can be monitored electrochemically or optically. acs.orgacs.org
In one approach, an array of AgNPs is fabricated on a chip. acs.orgacs.org The presence of sulfide ions leads to the formation of Ag₂S, which alters the surface plasmon resonance of the nanoparticles, causing a measurable decrease in their light scattering intensity. acs.orgacs.org This change can be correlated to the sulfide concentration, enabling detection at extremely low levels. acs.orgacs.org Other platforms have utilized nanoparticles of copper sulfide, cadmium sulfide, and lead sulfide for similar purposes. mdpi.comresearchgate.netacs.org
The advantages of these nanostructured sensors include:
High Sensitivity: The high surface-area-to-volume ratio of nanoparticles provides more reaction sites, leading to amplified signals and lower detection limits, often reaching the femtomolar (fM) range. acs.orgacs.org
Enhanced Electron Transfer: Certain nanoparticles can facilitate faster electron transfer rates in electrochemical reactions, improving the sensor's response. mdpi.com
Versatility: The properties of nanoparticles can be tuned by controlling their size, shape, and composition, allowing for the design of sensors with specific characteristics. nih.gov
| Nanomaterial | Sensing Principle | Dynamic Range | Detection Limit | Reference |
|---|---|---|---|---|
| Silver Nanoparticle (AgNP) Array | Light Scattering Intensity Change | 4 fM to 10 nM | 4 fM | acs.orgacs.org |
| Copper Sulfide (CuS) Nanoparticles | Electrocatalysis | Not Specified | Not Specified | acs.org |
| Cadmium Sulfide (CdS) Nanoparticles | Stripping Voltammetry | Not Specified | Not Specified | researchgate.net |
Metal-Induced Sulfide Precipitation Techniques
Metal-induced sulfide precipitation is a robust and effective technique for the separation and quantification of sulfide ions from a solution. deu.edu.trencyclopedia.pub This method relies on the principle that many divalent and trivalent metal ions react with sulfide to form highly insoluble metal sulfide precipitates. deu.edu.trosti.gov The very low solubility of these precipitates allows for the near-complete removal of sulfide from the solution. encyclopedia.pubosti.gov
The process involves the addition of a solution containing a specific metal cation to the sulfide-containing sample. deu.edu.tr The choice of the metal is critical and is based on the solubility product constant (Ksp) of the corresponding metal sulfide. deu.edu.trosti.gov Metals that form sulfides with extremely low Ksp values, such as copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), are particularly effective for precipitating sulfide. deu.edu.tr
The precipitation reaction can be represented by the general equation:
Mⁿ⁺(aq) + S²⁻(aq) → MS(s) (for a divalent metal ion)
The efficiency and selectivity of the precipitation can be controlled by adjusting the pH of the solution. deu.edu.trlibretexts.org By carefully controlling the pH, it is possible to selectively precipitate different metal sulfides from a mixture, which is a foundational principle in qualitative analysis schemes for separating metal ions. libretexts.org For quantitative analysis of sulfide, a metal ion is chosen that will precipitate sulfide effectively at a convenient pH. The amount of sulfide can then be determined gravimetrically by weighing the dried precipitate, or by titrimetric methods. mdpi.com For instance, sulfide can be titrated with a standard solution of a metal ion, using a sulfide-selective electrode to detect the endpoint. hannainst.com
This technique is particularly useful for treating industrial wastewaters to remove heavy metals by adding a sulfide source, but the reverse application, removing sulfide by adding a metal salt, is equally effective. deu.edu.trencyclopedia.pubepa.gov
| Metal Sulfide | Formula | Ksp | Reference |
|---|---|---|---|
| Copper(II) Sulfide | CuS | 1.2 x 10⁻³⁷ | deu.edu.tr |
| Lead(II) Sulfide | PbS | 7.0 x 10⁻²⁹ | deu.edu.tr |
| Cadmium Sulfide | CdS | 8.0 x 10⁻²⁸ | epa.gov (Calculated) |
| Zinc Sulfide | ZnS | 2.0 x 10⁻²⁵ | epa.gov (Calculated) |
| Iron(II) Sulfide | FeS | 4.0 x 10⁻¹⁹ | deu.edu.tr |
| Manganese(II) Sulfide | MnS | 7.0 x 10⁻¹⁶ | deu.edu.tr |
Environmental Behavior and Geochemical Significance of Sulfide Species
Hydrolysis and Release of Hydrogen Sulfide (B99878) in Aqueous Environments
Dipotassium (B57713) sulfanide is highly reactive in aqueous environments. When dissolved in water, it undergoes complete and irreversible hydrolysis. This reaction yields potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH). The formation of potassium hydroxide results in an increase in the pH of the solution, making it strongly basic.
The chemical equation for this hydrolysis is: K₂S + H₂O → KSH + KOH
In acidic conditions, a subsequent reaction occurs where the hydrosulfide ion (HS⁻) reacts with hydrogen ions (H⁺) to form hydrogen sulfide (H₂S), a colorless, flammable, and highly toxic gas with a characteristic rotten egg odor. This reaction is readily driven by the presence of acids in the environment.
The net ionic equation for the release of hydrogen sulfide in the presence of a strong acid is: S²⁻(aq) + 2H⁺(aq) → H₂S(g)
This release of hydrogen sulfide is a significant environmental concern due to its toxicity to a wide range of organisms.
Interactions with Other Environmental Contaminants or Minerals
Sulfide ions (S²⁻), being highly reactive, readily interact with a variety of environmental contaminants, particularly heavy metal ions. This interaction leads to the precipitation of highly insoluble metal sulfides, a process that can significantly reduce the mobility and bioavailability of toxic heavy metals in soil and water.
The general reaction for the precipitation of a divalent heavy metal ion (M²⁺) with sulfide is: M²⁺(aq) + S²⁻(aq) → MS(s)
For instance, the introduction of dipotassium sulfanide into water contaminated with lead (II) nitrate (B79036) or copper (II) sulfate (B86663) results in the formation of insoluble lead (II) sulfide and copper (II) sulfide precipitates, respectively.
Reaction with Lead (II) Nitrate: K₂S(aq) + Pb(NO₃)₂(aq) → PbS(s) + 2KNO₃(aq) nih.govfrontiersin.orgquicktakes.iomicrobenotes.com
Reaction with Copper (II) Sulfate: K₂S(aq) + CuSO₄(aq) → CuS(s) + K₂SO₄(aq) wikipedia.orggeoscienceworld.orglibretexts.orgfrontiersin.org
The effectiveness of sulfide in precipitating heavy metals is evident from the extremely low solubility product constants (Ksp) of the resulting metal sulfides.
Interactive Data Table: Solubility Product Constants (Ksp) of Various Metal Sulfides at 25°C
| Metal Sulfide | Ksp Value |
| Copper (II) Sulfide (CuS) | 6.0 x 10⁻³⁷ |
| Lead (II) Sulfide (PbS) | 8.0 x 10⁻²⁸ |
| Cadmium Sulfide (CdS) | 8.0 x 10⁻²⁷ |
| Zinc Sulfide (ZnS) | 2.0 x 10⁻²⁵ |
| Nickel (II) Sulfide (NiS) | 4.0 x 10⁻²⁰ |
| Iron (II) Sulfide (FeS) | 6.0 x 10⁻¹⁸ |
Data sourced from multiple chemical handbooks and research articles. wikipedia.orgoup.comlibretexts.orgresearchgate.netnih.govnih.govrcsi.com
In soil environments, sulfide ions also interact with naturally occurring minerals. For example, in anoxic sediments, sulfide produced by microbial activity reacts with iron (II) ions, which are often present from the reduction of iron oxides, to form iron sulfides such as pyrite (B73398) (FeS₂). This process is a crucial sink for sulfur in marine sediments and plays a significant role in controlling the geochemistry of iron and sulfur.
Geochemical Cycling of Sulfur Involving Sulfide Compounds
Sulfide compounds are central to the global geochemical cycling of sulfur, which involves the transformation of sulfur through various oxidation states. This cycle is largely driven by microbial activity.
Sulfate Reduction (Sulfide Production): In anaerobic environments such as marine sediments, waterlogged soils, and wetlands, sulfate-reducing bacteria (SRB) utilize sulfate (SO₄²⁻) as a terminal electron acceptor for the oxidation of organic matter. libretexts.orgwikipedia.org This dissimilatory sulfate reduction process produces large quantities of hydrogen sulfide. libretexts.orgwikipedia.org
Sulfide Oxidation: The sulfide produced can then be oxidized back to sulfate or elemental sulfur through several microbial pathways, completing the cycle. These oxidation processes can occur under both aerobic and anaerobic conditions.
Aerobic Sulfide Oxidation: In the presence of oxygen, chemoautotrophic sulfur-oxidizing bacteria (SOB), such as species of Thiobacillus, oxidize sulfide to sulfate, using the energy released to fix carbon dioxide. wikipedia.orgwikipedia.org
Anaerobic Sulfide Oxidation: In the absence of oxygen, sulfide oxidation can still occur through two primary microbial pathways:
Chemoautotrophic Denitrification: Some bacteria can oxidize sulfide using nitrate (NO₃⁻) as the electron acceptor, producing sulfate and nitrogen gas. nih.gov
Anoxygenic Photosynthesis: Purple and green sulfur bacteria utilize light energy to oxidize hydrogen sulfide to elemental sulfur or sulfate, a process that does not produce oxygen. frontiersin.orgnih.govrcsi.comnih.gov
The continuous cycling of sulfur between its oxidized (sulfate) and reduced (sulfide) forms is a fundamental biogeochemical process that influences the availability of nutrients and the distribution of life in various ecosystems.
Historical Context of Inorganic Sulfide Chemistry
Early Academic Investigations into Alkali Metal Sulfides
The academic inquiry into alkali metal sulfides is rooted in the broader history of sulfur chemistry. For millennia, sulfur was known for its distinctive properties and was used in ancient civilizations for rituals, medicine, and bleaching. rsc.org Alchemists considered it one of the fundamental principles of matter. rsc.org Polysulfides, known by names such as 'hepar sulphuris' (liver of sulfur), were used in the Graeco-Egyptian school of alchemy for coloring metals, a process they believed was a step towards transmutation to gold. geologyscience.ru
The transition from alchemy to scientific chemistry in the 17th and 18th centuries brought new perspectives. The prevailing phlogiston theory was used to explain reactions involving polysulfides. geologyscience.ru The true dawn of understanding came in the 1770s. In 1777, the French chemist Antoine Lavoisier correctly identified sulfur as a chemical element, disproving the long-held belief that it was a compound. rsc.org In the same year, Swedish chemist Carl Wilhelm Scheele discovered the chemical composition of hydrogen sulfide (B99878) (H₂S). solubilityofthings.com This was a crucial step, as inorganic sulfides, including alkali metal sulfides, were subsequently understood to be salts of the very weak acid, hydrogen sulfide. nih.govacs.org These foundational discoveries allowed for the systematic study of compounds like dipotassium (B57713) sulfanide, placing them within the framework of modern inorganic chemistry.
Evolution of Synthesis and Characterization Techniques
The methods for creating and identifying alkali metal sulfides have evolved dramatically, reflecting the broader progress in chemical science and technology.
Synthesis: Early methods for producing alkali metal sulfides often involved reacting elemental sulfur with alkali metal carbonates, a technique used even in the Middle Ages for purifying sulfur. geologyscience.ru By the early 20th century, industrial synthesis of potassium sulfide involved heating potassium sulfate (B86663) with carbon (coke). nih.gov Another patented process from 1938 detailed the production of high-purity, anhydrous alkali metal sulfides by reacting hydrogen sulfide with alkali metal carbonates at high temperatures (500-800 °C) in the presence of reducing gases. researchgate.net In recent decades, more sophisticated methods have been developed, such as solvothermal and hydrothermal techniques, which operate at lower temperatures and allow for greater control over the final product. quimlab.com.br
| Era | Method | Description | Key Advancement |
|---|---|---|---|
| Middle Ages | Reaction of Sulfur with Carbonates | Heating elemental sulfur with compounds like potassium carbonate. geologyscience.ru | Early empirical method for producing polysulfide mixtures. |
| Early 20th Century | Carbothermic Reduction | Heating an alkali metal sulfate (e.g., K₂SO₄) with carbon. nih.gov | Development of an industrial-scale process. |
| 1930s | High-Temperature Gas-Solid Reaction | Reacting hydrogen sulfide gas with solid alkali metal carbonates at 500-800 °C. researchgate.net | Production of high-purity, anhydrous product. |
| Late 20th - 21st Century | Solvothermal/Hydrothermal Synthesis | Reactions carried out in a solvent above its boiling point in a sealed vessel. quimlab.com.br | Lower temperature synthesis and kinetic control. |
Characterization: Early characterization relied on classical analytical methods. Gravimetric analysis, which determines a substance's mass, and titrimetry, which measures the volume of a solution of known concentration needed to react with the analyte, were foundational techniques. ethernet.edu.et These methods helped establish the stoichiometry and composition of inorganic salts. wikipedia.org A significant leap forward in characterization was the advent of X-ray crystallography following Max von Laue's discovery of X-ray diffraction in 1912. libretexts.org This technique allowed scientists, for the first time, to determine the precise three-dimensional arrangement of atoms in a crystal. libretexts.orgoup.com The structures of simple inorganic salts like sodium chloride were among the first to be solved in 1914, providing a model for understanding the crystal lattices of other alkali metal compounds, including sulfides which also adopt a similar crystal structure (antifluorite). nih.govlibretexts.orgiaea.org Modern characterization has expanded to include a suite of spectroscopic tools. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray induced Auger Electron Spectroscopy (XAES) are now used for detailed surface analysis of sulfur-containing compounds. wikipedia.org
Documented Applications of Potassium Sulfides in Historical Chemical Practice (e.g., "Liver of Sulfur")
One of the most enduring historical applications of dipotassium sulfanide is in the form of "Liver of Sulfur." This substance is not pure potassium sulfide but rather a poorly defined mixture composed mainly of potassium polysulfides and potassium thiosulfate. ethernet.edu.etcarnegiescience.edu Its name, hepar sulfuris, derives from its liver-like brown color. geologyscience.rucarnegiescience.edu
The primary and most well-documented use of Liver of Sulfur is in metallurgy for creating a patina on various metals. carnegiescience.edu For centuries, artisans and metalworkers have used it to intentionally darken or 'antique' silver, copper, and bronze alloys. The sulfur compounds in the mixture react with the metal surface to form a thin layer of metal sulfide, such as black silver sulfide, creating the desired aged or colored effect. wikipedia.org This practice is often referred to as "oxidizing," though it is a sulfidation reaction, not a reaction with oxygen.
Beyond its use in decorative arts, Liver of Sulfur also had historical applications in medicine. It was once used to treat certain skin conditions and as an antidote for poisoning by several heavy metals, including arsenic and lead. ethernet.edu.etcarnegiescience.edu However, these medical uses fell into disfavor and are no longer practiced, as sulfides and polysulfides were discovered to be toxic in their own right. carnegiescience.edu
Q & A
Q. How can dipotassium sulfanide be synthesized with high purity for experimental use?
To synthesize dipotassium sulfanide, a controlled reaction between potassium hydroxide (KOH) and sulfanilic acid under inert conditions is recommended. Ensure stoichiometric ratios are calculated precisely (e.g., 2:1 molar ratio of KOH to sulfanilic acid) to avoid side products. Purity can be verified via X-ray diffraction (XRD) for crystalline structure validation and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition analysis .
Q. What analytical techniques are most reliable for characterizing dipotassium sulfanide’s structural properties?
Use Fourier-transform infrared spectroscopy (FTIR) to confirm sulfanide (S²⁻) bonding environments, nuclear magnetic resonance (NMR) for potassium coordination studies, and thermogravimetric analysis (TGA) to assess thermal stability. Cross-reference results with computational models (e.g., density functional theory) to validate spectral assignments .
Q. What are the IUPAC nomenclature rules for derivatives of sulfanide compounds?
Dipotassium sulfanide follows the naming convention where the cation (potassium) is listed first, followed by the anion (sulfanide). Derivatives require prefixes to indicate substituents (e.g., "dichloro-" for chlorine atoms) and numerical locants to specify positions on the sulfur center .
Q. How should researchers handle contradictions in reported solubility data for dipotassium sulfanide?
Replicate solubility tests under standardized conditions (e.g., 25°C, pH 7.0) using dynamic light scattering (DLS) to monitor aggregation. Compare results with literature values, noting discrepancies in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
Advanced Research Questions
Q. What mechanistic insights explain dipotassium sulfanide’s reactivity in sulfur-transfer reactions?
Design isotope-labeling experiments (e.g., using ³⁴S) to track sulfur migration pathways. Employ stopped-flow spectroscopy to capture transient intermediates, and correlate kinetic data with computational simulations (e.g., transition state modeling) to elucidate reaction mechanisms .
Q. How can advanced spectroscopic methods resolve ambiguities in dipotassium sulfanide’s coordination geometry?
Apply extended X-ray absorption fine structure (EXAFS) spectroscopy to probe potassium-sulfur bond distances and angles. Pair with single-crystal XRD to map 3D coordination networks, and validate findings against crystallographic databases (e.g., Cambridge Structural Database) .
Q. What experimental strategies mitigate oxidative degradation of dipotassium sulfanide in aqueous systems?
Use anaerobic gloveboxes for sample preparation and electrochemical impedance spectroscopy (EIS) to monitor redox stability. Introduce chelating agents (e.g., EDTA) to sequester trace metal impurities that catalyze oxidation .
Q. How do computational models improve predictions of dipotassium sulfanide’s thermodynamic properties?
Leverage quantum mechanical calculations (e.g., Hartree-Fock or MP2 methods) to estimate Gibbs free energy of formation. Validate models against experimental calorimetric data, adjusting for solvation effects using implicit solvent models (e.g., COSMO-RS) .
Q. What methodologies address conflicting toxicity profiles of dipotassium sulfanide in biological assays?
Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (ISO 10993-5). Use high-content screening (HCS) to quantify cytotoxicity, apoptosis, and oxidative stress markers. Cross-validate results with in vivo models (e.g., zebrafish embryos) .
Methodological Guidance
Q. Designing Replicable Experiments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
